2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N7O3S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including benzimidazoles, have been extensively reviewed for their antitumor properties. Compounds within this category, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, exhibit significant biological activities. Some of these compounds have progressed beyond preclinical testing, highlighting their potential as new antitumor drugs due to their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antitubercular Activity of Oxadiazole Derivatives
Oxadiazole derivatives, such as those evaluated for antitubercular activity against various strains of Mycobacterium, including M. tuberculosis and M. avium, demonstrate the versatility of oxadiazole structures in medicinal chemistry. These compounds, including isonicotinoylhydrazinecarboxamide derivatives, have shown efficacy comparable to existing treatments like isoniazid, with some displaying significant activity against INH-resistant mycobacteria (Asif, M., 2014).
Conversion into CNS Acting Drugs
Research into converting benzimidazoles and imidazoles into more potent CNS (Central Nervous System) drugs reveals an ongoing interest in modifying these molecules for therapeutic use. These efforts focus on synthesizing compounds capable of treating increasing incidences of challenging CNS diseases, utilizing azole groups for their potential CNS effects (Saganuwan, S., 2020).
Thiophene Analogues and Carcinogenicity Evaluation
The study of thiophene analogues, including those of benzidine and 4-aminobiphenyl, for potential carcinogenicity underscores the importance of structural analogues in assessing the safety of chemical compounds. These evaluations are crucial for understanding the biological effects and potential risks associated with similar molecular frameworks (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
properties
IUPAC Name |
2-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3S2/c1-11-17(18(29)27(2)3)32-19(21-11)24-15(28)10-31-20-26-25-16(30-20)9-8-14-22-12-6-4-5-7-13(12)23-14/h4-7H,8-10H2,1-3H3,(H,22,23)(H,21,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACLXVLJRWCVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.